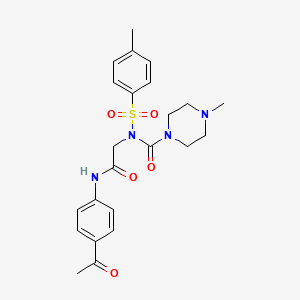

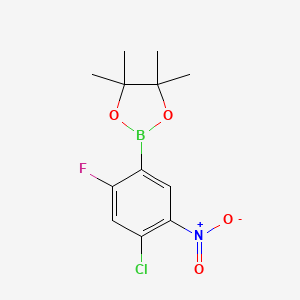

![molecular formula C21H26N4O5S B2970349 tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate CAS No. 865659-64-9](/img/structure/B2970349.png)

tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Synthesis and Potential Antitumor Agents

Research involving the synthesis of novel compounds often explores their potential as antitumor agents. For instance, the study on the synthesis of novel 1,2,5-trisubstituted benzimidazoles aimed to develop potential antitumor agents. This research involved a four-step strategy incorporating nucleophilic aromatic displacement as a key step, resulting in compounds with significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).

Regioselectivity in Synthesis

Studies on regioselectivity and reaction media have been conducted to improve the synthesis of certain compounds. For example, research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles explored different reaction media to achieve high regioselectivity, demonstrating the impact of solvent and conditions on the synthesis outcomes (Martins et al., 2012).

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a method used to improve the efficiency of chemical reactions. A study on the microwave-assisted synthesis of tetrahydrobenzo[b]pyran derivatives using a basic ionic liquid as a catalyst exemplifies how modern techniques can enhance reaction speed and yield, representing a green chemistry approach to compound synthesis (Ranu et al., 2008).

Supramolecular Self-Assemblies

Research into supramolecular chemistry involves the design and synthesis of complex structures with specific functions. A study on heteroditopic p-tert-butyl thiacalix[4]arenes demonstrated the formation of nanoscale particles capable of recognizing metal cations and dicarboxylic acids, showcasing the potential for creating complex supramolecular systems with specific recognition capabilities (Yushkova et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the Somatostatin Receptor Type 4 (SSTR4) . This receptor is known to have a functional role in modulating sensory nerve transmission .

Mode of Action

The compound works by activating the SSTR4 receptor, which functions as a “master control” switch to turn down the activity of several other pain receptors, such as specific calcium channels, potassium channels, and TRPV1 and TRPA1 channels . This reduces the transmission of pain signals .

Biochemical Pathways

The activation of the SSTR4 receptor by the compound modulates multiple pathways in dorsal root ganglia neurons. This includes enhancing potassium currents by opening G protein–coupled, inwardly rectifying potassium channels, decreasing calcium currents by inhibition of voltage-gated calcium channels, and inhibiting transient receptor potential vanilloid-1 and ankyrin-1 channels .

Pharmacokinetics

The compound has been found to be well absorbed after oral dosing with good pharmacokinetics . .

Result of Action

The activation of the SSTR4 receptor by the compound leads to normalization of neuronal excitability, reducing inflammatory and neuropathic pain . This makes it a potential candidate for development as a new class of pain therapeutics .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(27)24-8-6-23(7-9-24)12-25-18(26)15(22-19(25)31)10-14-4-5-16-17(11-14)29-13-28-16/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,22,31)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELSOKZVJDGPFP-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B2970266.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)

![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)

![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)

![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)

![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2970284.png)